1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea
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Overview
Description
N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea is a versatile organic compound with the molecular formula C18H17N3O. It is characterized by the presence of a phenyl group, a pyrrole ring, and a benzyl group linked through a urea moiety. This compound has garnered significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea typically involves the reaction of N-phenylurea with 2-(1H-pyrrol-1-yl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine for electrophilic substitution on the phenyl ring.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of N-phenyl-N’-[2-(1H-pyrrolidin-1-yl)benzyl]urea.
Substitution: Formation of halogenated derivatives on the phenyl or pyrrole rings.
Scientific Research Applications
N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the pyrrole and phenyl rings can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-[2-(1H-imidazol-1-yl)benzyl]urea
- N-phenyl-N’-[2-(1H-indol-1-yl)benzyl]urea
- N-phenyl-N’-[2-(1H-pyrrol-1-yl)phenyl]urea
Uniqueness
N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea is unique due to the presence of both a pyrrole ring and a benzyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-phenyl-3-[(2-pyrrol-1-ylphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(20-16-9-2-1-3-10-16)19-14-15-8-4-5-11-17(15)21-12-6-7-13-21/h1-13H,14H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPIIDJMQOLSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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